2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole
Description
2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at position 2 and a piperidinyl-pyridinylmethyl moiety at position 2. This structure combines aromatic (indole, pyridine) and aliphatic (piperidine) components, enabling diverse molecular interactions.
Properties
IUPAC Name |
2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-15-19(16-9-3-4-10-17(16)22-15)20(18-11-5-6-12-21-18)23-13-7-2-8-14-23/h3-6,9-12,20,22H,2,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKFSRSOBMBSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Pyridine Group: The pyridine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid and a halogenated indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Medicinal Applications
The compound has shown promise in several biomedical applications:
Analgesic Properties
Recent studies indicate that derivatives of this compound exhibit significant analgesic activity. For instance, a related compound demonstrated efficacy in both nociceptive and neuropathic pain models, suggesting that the piperidine moiety is critical for dual receptor activity at histamine H3 and sigma receptors .
Antidepressant Activity
Research has identified piperidine derivatives as potential antidepressants. The structural similarity to known antidepressant compounds suggests that this indole derivative may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticancer Potential
The indole structure is well-known for its anticancer properties. Compounds containing indole scaffolds have been investigated for their ability to inhibit tumor growth and metastasis through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
Some studies have reported that indole derivatives possess antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on the structure of this compound .
Case Studies
Several case studies have illustrated the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit enzymes involved in cancer cell proliferation or viral replication.
Pathways Involved: The compound may affect signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells or inhibition of viral replication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Substituent Complexity: The target compound’s piperidinyl-pyridinylmethyl group distinguishes it from simpler analogues like 2-(piperidin-1-ylmethyl)-1H-indole .
- Synthetic Feasibility : While the synthesis of 2-(piperidin-1-ylmethyl)-1H-indole achieves 78% yield , the target compound’s additional pyridine moiety likely complicates synthesis, though exact data is unavailable.
Pharmacological and Binding Properties
Binding Affinity and Protein Modulation
- C4 (imidazopyridine derivative) : Exhibits strong binding to KRASG12D, inducing stable low-energy protein conformations via transition-state shifts. Its phenyltriazolyl group may contribute to enhanced hydrophobic interactions .
- Target Compound : The pyridinyl group may mimic C4’s triazolyl-phenyl moiety in facilitating protein conformational changes, but this requires experimental validation.
Selectivity and Toxicity
- Safety Data : 2-(piperidin-1-ylmethyl)-1H-indole has a documented safety profile (e.g., requiring medical consultation upon exposure) . The target compound’s pyridine addition could alter toxicity, necessitating further study.
Biological Activity
2-Methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole, a compound characterized by its complex structure, exhibits a range of biological activities that make it of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an indole core substituted with a piperidine and a pyridine moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those similar to this compound. For instance, compounds with piperidine structures have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0048 |
| Compound B | E. coli | 0.0195 |
| Compound C | Bacillus mycoides | 0.0098 |
Anticancer Activity
The anticancer potential of indole derivatives has been well-documented. In vitro studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, certain derivatives demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Neuroprotective Effects
Research has also pointed towards the neuroprotective effects of piperidine-based compounds. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease pathology. This inhibition suggests potential for developing treatments aimed at cognitive decline associated with neurodegenerative diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE and BuChE contributes to its neuroprotective properties.
- Cellular Uptake : The structural characteristics allow for effective cellular penetration, enhancing its bioavailability and efficacy against target cells.
- Interaction with Receptors : Compounds with similar structures have been found to modulate G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways related to disease processes .
Case Studies
Several case studies illustrate the compound's potential:
- Study on Antibacterial Efficacy : A study evaluated various piperidine derivatives against common bacterial strains, revealing that modifications on the piperidine ring significantly enhanced antibacterial potency.
- Anticancer Research : In a comparative study involving multiple indole derivatives, the tested compound showed superior efficacy in inducing apoptosis in cancer cell lines compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
